molecular formula C9H10N2O3 B2729519 6-(Dimethylcarbamoyl)nicotinic acid CAS No. 288083-60-3

6-(Dimethylcarbamoyl)nicotinic acid

Katalognummer B2729519
CAS-Nummer: 288083-60-3
Molekulargewicht: 194.19
InChI-Schlüssel: SDZYBFWUMWGSNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dimethylcarbamoyl)nicotinic acid (6-DMNA) is an important compound in the field of biochemistry and physiology. It is a derivative of nicotinic acid, a type of vitamin B3, and is used in a wide range of applications in the laboratory. 6-DMNA is commonly used as a substrate in enzymatic assays, as a reagent in chemical synthesis, and as a tool in biochemical and physiological research.

Wissenschaftliche Forschungsanwendungen

Receptor Identification and Lipid Modulation

6-(Dimethylcarbamoyl)nicotinic acid, as a derivative of nicotinic acid, has implications in lipid regulation through its interaction with specific receptors. Nicotinic acid has been identified to bind to the G-protein-coupled receptors PUMA-G and HM74 in adipose tissue, mediating its anti-lipolytic effect. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn, inhibits lipolysis and lowers free fatty acid and triglyceride plasma levels (S. Tunaru et al., 2003). This receptor-mediated pathway is critical for understanding the lipid-lowering effects of nicotinic acid derivatives and could be relevant for this compound's potential applications in managing dyslipidemia.

Vasorelaxation and Antioxidation

Thionicotinic acid derivatives have shown vasorelaxant and antioxidative activities in studies, suggesting potential for therapeutic applications in vascular health. Derivatives of nicotinic acid, including this compound, could potentially exhibit similar vasorelaxation effects mediated through endothelium-induced nitric oxide and prostacyclin. The antioxidative properties of these compounds further underscore their potential utility in therapeutic interventions against oxidative stress-related conditions (Supaluk Prachayasittikul et al., 2010).

Herbicidal Activity

Research into nicotinic acid derivatives has also extended into the agricultural sector, where certain N-(arylmethoxy)-2-chloronicotinamides have demonstrated significant herbicidal activity. These findings suggest that this compound could potentially be explored for its efficacy in weed management, contributing to the development of new herbicides (Chen Yu et al., 2021).

Atherosclerosis Progression Inhibition

Nicotinic acid and its receptors have been implicated in the inhibition of atherosclerosis progression, independent of lipid-modifying effects. The activation of the GPR109A receptor by nicotinic acid in immune cells has shown to mediate anti-inflammatory effects, suggesting that derivatives like this compound could have potential applications in atherosclerosis treatment or prevention by modulating immune cell function (Martina Lukasova et al., 2011).

Molecular Identification and Mechanism of Action

The identification of high and low-affinity receptors for nicotinic acid, such as HM74A, has facilitated the development of new drugs targeting dyslipidemia. This molecular identification process is critical for understanding how this compound and similar compounds may interact with these receptors to produce therapeutic effects, offering avenues for the design of improved lipid-lowering medications (A. Wise et al., 2003).

Corrosion Inhibition

Research has also explored the use of nicotinic acid derivatives as corrosion inhibitors for metals, demonstrating the versatility of these compounds in industrial applications. The inhibition efficiency of such derivatives suggests potential uses for this compound in protecting metals from corrosion, especially in acidic environments (Dharmendra Singh et al., 2016).

Eigenschaften

IUPAC Name

6-(dimethylcarbamoyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZYBFWUMWGSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288083-60-3
Record name 6-Dimethylaminocarbonyl nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 5° C. mixture of methyl 6-[(dimethylamino)carbonyl]-3-pyridine carboxylate (52.5 g, 0.252 mol) and THF (390 mL) was added a solution of lithium hydroxide (trihydrate, 11.6 g, 0.277 mol) in water (60 mL) over 6 minutes. After stirring for 1 h, 2 N HCl (145 mL) was added over a 15-min period. Toluene (200 mL) was added and the organic solvents were removed in vacuo. The slurry was filtered, and the solids were washed with water (2×20 mL) and dried at 75° C. in vacuo to provide 47 g (96%) of 6-[(dimethylamino)carbonyl]-3-pyridine carboxylic acid.
Name
methyl 6-[(dimethylamino)carbonyl]-3-pyridine carboxylate
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
390 mL
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
145 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of pyridine-2,5-dicarboxylic acid dimethyl ester (10.1 g, 51.6 mmol) and MgBr2 (4.75 g, 25.8 mmol) in THF (200 mL) was added drop-wise a solution of dimethylamine (51.6 mL, 103.2 mmol, 2N in THF) at room temperature under nitrogen over a period of 10 min. The reaction mixture was stirred overnight and quenched with 1N HCl (52 mL) and H2O (50 mL), extracted with EtOAc (200 mL×3). The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude residue was dissolved in a mixture of DMF (10 mL), AcOEt (50 mL), MeOH (20 mL) and DCM (50 mL), the formed solution was partially evaporated to produce a crystalline material, which was removed by filtration. The mother liquor was collected and evaporated to form a solid, which was dissolved in a mixture of THF (67 mL) and MeOH (67 mL). To this solution NaOH (2.95 g, 73.7 mmol) in H2O (33.5 mL) was added. The reaction mixture was heated at 40° C. for few hours, acidified (pH 3) to form a solid precipitate, which was collected by filtration and dried to afford the title compound 27 (4.937 g, 50% yield over two steps).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
51.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.95 g
Type
reactant
Reaction Step Three
Name
Quantity
33.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
67 mL
Type
solvent
Reaction Step Four
Name
Quantity
67 mL
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1ccc(C(=O)N(C)C)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.